molecular formula C38H48Cl2N4O4S B612075 RG7112 CAS No. 939981-39-2

RG7112

Número de catálogo: B612075
Número CAS: 939981-39-2
Peso molecular: 727.8 g/mol
Clave InChI: QBGKPEROWUKSBK-QPPIDDCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

RO-5045337 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

    Química: Se utiliza como un compuesto herramienta para estudiar la interacción p53-MDM2 y desarrollar nuevos inhibidores.

    Biología: Se ha investigado por sus efectos sobre la regulación del ciclo celular y la apoptosis en células cancerosas.

    Medicina: Se encuentra en ensayos clínicos para el tratamiento de varios tipos de cáncer, incluidos tumores sólidos, leucemias y sarcomas.

    Industria: Posible uso en el desarrollo de nuevas terapias contra el cáncer y herramientas de diagnóstico

Mecanismo De Acción

RO-5045337 ejerce sus efectos uniéndose a MDM2, una proteína que regula negativamente la proteína supresora tumoral p53. Al inhibir la interacción MDM2-p53, RO-5045337 activa la señalización de p53, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Este mecanismo lo convierte en un candidato prometedor para la terapia contra el cáncer .

Análisis Bioquímico

Biochemical Properties

RG7112 plays a crucial role in biochemical reactions by specifically targeting and binding to the MDM2 protein. MDM2 is a negative regulator of the p53 protein, which is a key tumor suppressor involved in cell cycle control, apoptosis, DNA repair, and senescence. By binding to MDM2 with high affinity, this compound blocks the interaction between MDM2 and p53, thereby preventing the degradation of p53. This interaction allows p53 to accumulate and activate its downstream targets, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells expressing wild-type p53, this compound activates the p53 pathway, leading to cell cycle arrest and apoptosis. The compound has demonstrated potent antitumor activity against a range of solid tumor cell lines, with the best response observed in osteosarcoma cells with MDM2 gene amplification . Additionally, this compound has been shown to induce apoptosis in cancer cells through both p53-dependent and p53-independent pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its high-affinity binding to the MDM2 protein, which blocks the interaction between MDM2 and p53. This binding occurs in the p53 pocket of MDM2, mimicking the interactions of critical p53 amino acid residues . By preventing the degradation of p53, this compound allows p53 to accumulate and activate its downstream targets, leading to cell cycle arrest and apoptosis. The compound has also been shown to induce changes in gene expression, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. For example, oral administration of this compound to human xenograft-bearing mice at non-toxic concentrations caused dose-dependent changes in proliferation and apoptosis biomarkers, as well as tumor inhibition and regression . Additionally, the pharmacokinetics of this compound have been studied, revealing that high-dose consecutive daily treatment for 3-5 days is superior to weekly and low-dose/long-duration schedules in yielding high drug exposure and pharmacodynamic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has been administered to mice bearing established subcutaneous xenografts at doses ranging from 50 to 200 mg/kg. The compound showed dose-dependent changes in proliferation and apoptosis biomarkers, with higher doses resulting in more significant tumor inhibition and regression . At high doses, this compound has been associated with toxic effects such as thrombocytopenia, highlighting the importance of optimizing dosage for therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that activate the p53 pathway in cancer cells. By inhibiting the interaction between MDM2 and p53, this compound allows p53 to accumulate and activate its downstream targets, leading to cell cycle arrest and apoptosis . The compound has also been shown to interact with other metabolic enzymes and cofactors, further contributing to its antitumor effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to penetrate tumor cells in vivo and activate the p53 pathway, leading to cell cycle arrest and apoptosis . Pharmacokinetic profiling of this compound in mice has demonstrated that the compound significantly crosses the blood-brain and blood-tumor barriers, allowing it to reach and exert its effects on tumor cells .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound binds to the MDM2 protein in the p53 pocket, preventing the degradation of p53 and allowing it to accumulate in the nucleus . This accumulation of p53 in the nucleus leads to the activation of its downstream targets, resulting in cell cycle arrest and apoptosis. Additionally, this compound has been shown to induce changes in the localization of other proteins involved in the p53 pathway, further contributing to its antitumor effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de RO-5045337 involucra múltiples pasos, incluyendo la formación del anillo imidazol y la introducción de varios sustituyentes. Los pasos clave incluyen:

  • Formación del anillo imidazol a través de una reacción de condensación.
  • Introducción de los grupos clorofenilo mediante una reacción de sustitución.
  • Adición de los grupos tert-butilo y etoxifenilo a través de la alquilación de Friedel-Crafts.
  • Acoplamiento final con el derivado de piperazina .

Métodos de Producción Industrial

La producción industrial de RO-5045337 sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

RO-5045337 se somete a varios tipos de reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de RO-5045337 con grupos funcionales modificados, que pueden utilizarse para futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

RO-5045337 es único debido a su alta potencia y selectividad para MDM2, así como su capacidad para cruzar la barrera hematoencefálica. Esto lo convierte en una herramienta valiosa tanto para aplicaciones de investigación como clínicas .

Actividad Biológica

RG7112 is a small-molecule inhibitor of the MDM2 protein, which is a negative regulator of the tumor suppressor p53. By inhibiting MDM2, this compound aims to restore p53 activity, potentially leading to apoptosis in cancer cells. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various cancers, and relevant clinical findings.

This compound specifically binds to the p53-binding pocket of MDM2, preventing MDM2 from ubiquitinating p53. This inhibition stabilizes p53, allowing it to accumulate and activate downstream targets involved in cell cycle arrest and apoptosis. Key pathways activated by p53 include:

  • Cell Cycle Arrest : Induction of p21, a cyclin-dependent kinase inhibitor.
  • Apoptosis : Activation of pro-apoptotic genes such as PUMA and NOXA.

Efficacy in Glioblastoma

In a preclinical study involving 36 patient-derived glioblastoma cell lines, this compound demonstrated significant efficacy particularly in MDM2-amplified and TP53 wild-type models. The average IC50 values indicated a stark difference in sensitivity:

Cell Line TypeAverage IC50 (μM)
MDM2-amplified0.52
MDM4-amplified1.20
TP53 mutated21.90
TP53 wild-type7.70

The study highlighted that this compound effectively restored p53 activity, leading to increased expression of p21 and significant apoptosis in sensitive cell lines .

Pharmacokinetics

Pharmacokinetic studies demonstrated that this compound effectively crosses the blood-brain barrier and exhibits favorable distribution in tumor tissues. In mouse models, this compound was administered at a dose of 100 mg/kg, showing significant tumor growth reduction and increased survival rates in MDM2-amplified tumors .

Phase 1 Trial in Hematologic Malignancies

A Phase 1 open-label trial assessed this compound's safety and efficacy in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Key findings included:

  • Patient Cohorts : 116 patients were enrolled; 96 in Stratum A (AML/ALL) and 20 in Stratum B (chronic lymphocytic leukemia).
  • Adverse Events : All patients experienced at least one adverse event; dose-limiting toxicities (DLTs) were reported.
  • Clinical Activity : Among 30 AML patients evaluated at the maximum tolerated dose (MTD), five met response criteria according to International Working Group standards .

The study also noted that clinical responses correlated with baseline MDM2 expression levels, particularly in TP53 wild-type leukemic cells where p53 target genes were induced .

Combination Therapy Studies

Combination studies involving this compound with other chemotherapeutics, such as doxorubicin, indicated heightened rates of severe neutropenia (60%) and thrombocytopenia (45%). These findings suggest that while combination therapies may enhance efficacy, they also increase the risk of significant hematological toxicity .

Case Studies

Several case studies have documented individual patient responses to this compound. For instance, one patient with TP53 mutation exhibited clinical activity following treatment with this compound, highlighting its potential even in genetically diverse populations .

Propiedades

IUPAC Name

[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGKPEROWUKSBK-QPPIDDCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240182
Record name RO-5045337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939981-39-2
Record name RO-5045337
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939981392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-5045337
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RO-5045337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-5045337
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8MI0X869M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of RG7112?

A1: this compound exerts its anti-tumor activity by selectively binding to MDM2, a negative regulator of the tumor suppressor protein p53. [, , , ]. This binding disrupts the MDM2-p53 interaction, preventing p53 degradation and leading to the activation of the p53 pathway [, , , , , ].

Q2: What are the downstream consequences of p53 activation by this compound?

A2: Activation of the p53 pathway by this compound triggers a cascade of events, including:

  • Cell cycle arrest: this compound induces cell cycle arrest primarily in the G1 and G2 phases []. This arrest allows cells to repair DNA damage or undergo apoptosis if the damage is irreparable.
  • Apoptosis: this compound promotes apoptosis (programmed cell death) in cancer cells expressing wild-type p53 [, , , ]. This effect is observed both in vitro and in vivo.
  • Inhibition of Stemness Genes: In B-cell acute lymphoblastic leukemia (B-ALL) cells with wild-type p53, this compound treatment was associated with the downregulation of stemness genes, suggesting a potential impact on cancer stem cells [].
  • Modulation of DNA Repair: this compound, in combination with temozolomide (TMZ), was found to delay the repair of TMZ-mediated DNA damage in glioblastoma cells, suggesting an additional mechanism for its antitumor activity [].

Q3: How does MDM2 normally regulate p53?

A3: MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Under normal conditions, MDM2 and p53 exist in a tightly regulated negative feedback loop. When p53 levels rise, MDM2 expression is induced, leading to p53 ubiquitination and degradation. This delicate balance ensures p53 levels remain low in the absence of cellular stress.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C38H45ClF2N6O3, and its molecular weight is 703.29 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While specific spectroscopic data was not provided within the reviewed research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of small molecule compounds like this compound.

Q6: What is the pharmacokinetic profile of this compound?

A6: this compound is orally bioavailable and exhibits a favorable pharmacokinetic profile.

  • Absorption: Food intake, particularly high-energy/high-fat meals, enhances the oral bioavailability of this compound by approximately two-fold [].
  • Distribution: this compound demonstrates adequate distribution to tumor tissues, including those within the brain, as evidenced by studies in glioblastoma models [, , ].

Q7: What is the half-life of this compound?

A7: The mean terminal elimination half-life of this compound is approximately 1.5 days [].

Q8: What is the relationship between this compound exposure and pharmacodynamic response?

A8: Studies demonstrate a strong correlation between this compound exposure and pharmacodynamic markers of p53 activation, such as serum MIC-1 levels [, , , ]. Increased this compound exposure is associated with higher MIC-1 levels, indicating target engagement and activation of the p53 pathway.

Q9: What cancer types have shown sensitivity to this compound in preclinical studies?

A9: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancer models, including:

  • Acute Lymphoblastic Leukemia (ALL): this compound exhibits significant efficacy against ALL, particularly in infant MLL-rearranged ALL, inducing regressions and enhancing the efficacy of standard chemotherapy regimens [, , , ].
  • Acute Myeloid Leukemia (AML): this compound demonstrates single-agent activity in AML, including complete remissions (CRs) [, , , ]. It also shows synergistic effects with cytarabine in AML patients, particularly in elderly and heavily pretreated individuals [].
  • Chronic Lymphocytic Leukemia (CLL): this compound induces apoptosis in CLL cells, leading to decreased white blood cell counts and clinical responses [, , ].
  • Glioblastoma Multiforme (GBM): this compound, alone or in combination with TMZ, shows promise in treating GBM, particularly in MDM2-amplified subtypes. It demonstrates synergistic effects with TMZ and the AKT inhibitor GDC0068, delaying tumor progression and improving survival in preclinical models [, , , ].
  • Myelofibrosis (MF): this compound, in combination with pegylated interferon α 2a (Peg-IFNα 2a), effectively targets JAK2V617F-positive progenitor and stem cells in myelofibrosis, reducing disease burden and improving symptoms [, ].
  • Ovarian Clear Cell Carcinoma: this compound shows potent anti-tumor activity in ovarian clear cell carcinoma models, suppressing cell viability, inducing apoptosis, and reducing tumor growth [].
  • Well-differentiated and Dedifferentiated Liposarcomas (WD/DD LPS): this compound demonstrates promising activity in WD/DD LPS, inducing apoptosis and decreasing proliferation in a neoadjuvant setting [].

Q10: What is the evidence for this compound's efficacy in infant MLL-rearranged ALL?

A10: Studies utilizing patient-derived xenografts of infant MLL-rearranged ALL demonstrated that this compound effectively induces p53 upregulation, cell cycle arrest, and apoptosis in these leukemia cells [, , , ]. Additionally, this compound enhances the efficacy of standard induction-type chemotherapy regimens in this aggressive leukemia subtype [, , , ].

Q11: Has this compound shown any activity in glioblastoma models?

A11: Yes, preclinical studies have shown this compound exhibits promising activity in glioblastoma models, particularly in those harboring MDM2 amplification [, , , , ]. The combination of this compound with TMZ and an AKT inhibitor (GDC0068) has shown synergistic effects in inhibiting tumor growth and prolonging survival in both ectopic and orthotopic xenograft models [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.